N-(5-cyano-2-fluorophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H7FN2O2S |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(5-cyano-2-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-4-6(5-10)2-3-7(8)9/h2-4,11H,1H3 |
InChI Key |
BHTFRIRAQJNMQM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C#N)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(5-cyano-2-fluorophenyl)methanesulfonamide
General Synthetic Strategy
The core synthetic approach to N-(5-cyano-2-fluorophenyl)methanesulfonamide involves the sulfonylation of 5-cyano-2-fluoroaniline with methanesulfonyl chloride under basic conditions. This reaction forms the sulfonamide bond (N–S) by nucleophilic substitution of the sulfonyl chloride by the aniline nitrogen.
Detailed Procedure Based on Literature
Sulfonamide Formation
-
- Starting material: 5-cyano-2-fluoroaniline (2.5 mmol)
- Methanesulfonyl chloride (1.1 equiv, 2.75 mmol)
- Base: Pyridine (1.5 equiv, 3.75 mmol)
- Solvent: Methylene chloride (5 mL)
- Temperature: 0 °C to room temperature
- Atmosphere: Argon or inert atmosphere to prevent moisture interference
-
- Dissolve 5-cyano-2-fluoroaniline and pyridine in methylene chloride at 0 °C under argon.
- Slowly add methanesulfonyl chloride to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir until complete conversion is confirmed by thin-layer chromatography (TLC).
- Quench the reaction by adding water (10 mL).
- Extract the aqueous layer three times with methylene chloride.
- Dry combined organic layers over anhydrous sodium sulfate (Na2SO4).
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography using toluene/ethyl acetate as eluents.
Alternative Nucleophilic Aromatic Substitution (NAS) Route
- In some cases, preparation involves nucleophilic aromatic substitution on a sulfonyl chloride intermediate:
- The sulfonyl chloride derivative of 5-cyano-2-fluorophenylmethanesulfonyl chloride is reacted with an amine under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
- Typical conditions: room temperature to 80–100 °C, reaction time 18 hours.
- Bases used include potassium carbonate, cesium carbonate, or potassium phosphate.
- Solvents: DMF or DMSO preferred for solubility and reaction efficiency.
- This method is advantageous for introducing various amine substituents and for scale-up.
Purification and Characterization
- Purification is commonly achieved by column chromatography on silica gel using mixtures of toluene and ethyl acetate.
- Confirmation of product identity and purity is done by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C)
- High-resolution mass spectrometry (HRMS)
- Infrared spectroscopy (IR), particularly for sulfonamide S=O stretches and cyano group absorption
- TLC monitoring is used throughout synthesis to track reaction progress and product purity.
Data Table Summarizing Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonamide formation | 5-cyano-2-fluoroaniline + methanesulfonyl chloride + pyridine (1.5 equiv) | Methylene chloride | 0 °C to RT | Until TLC completion | ~70-85* | Argon atmosphere, slow addition of sulfonyl chloride |
| Nucleophilic aromatic substitution | Sulfonyl chloride + amine + K2CO3 or Cs2CO3 | DMF or DMSO | RT to 100 °C | 18 h | Variable | Base-mediated substitution, scalable |
| Work-up and purification | Water quench, extraction with organic solvent, drying over Na2SO4, column chromatography | - | - | - | - | Toluene/ethyl acetate eluents used |
*Yield range inferred from analogous sulfonamide syntheses reported in literature.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyano-2-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-cyano-2-fluorophenyl)methanesulfonamide is a chemical compound with potential applications in scientific research, medicinal chemistry, and pharmaceutical development. It features a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C8H7FN2O2S.
Scientific Research Applications
N-(5-cyano-2-fluorophenyl)methanesulfonamide can be applied to various fields of scientific research.
Chemistry It is used as a building block in the synthesis of complex organic molecules.
Biology It is investigated for its potential biological activities, including enzyme inhibition. Research indicates that N-(5-cyano-2-fluorophenyl)methanesulfonamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways.
Medicine It is explored for its potential as a pharmaceutical intermediate in the development of new drugs. Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections.
Industry It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Case Studies and Research Findings
- Anticancer Activity A study evaluated the effect of related compounds on H146 small-cell lung cancer cell lines, and the results indicated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy.
- Apoptosis Induction In vivo studies demonstrated that compounds structurally related to N-(5-cyano-2-fluorophenyl)methanesulfonamide could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity.
- Enzyme Interaction Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.
Mechanism of Action
The mechanism of action of N-(5-cyano-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups contribute to its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs of N-(5-cyano-2-fluorophenyl)methanesulfonamide, highlighting differences in substituents, bioactivity, and physicochemical properties:
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 5-cyano and 2-fluoro substituents in the target compound create a strong electron-deficient aromatic ring, which may enhance interactions with electron-rich biological targets (e.g., enzymes or receptors). In contrast, the chloro analog () offers similar EWG effects but with increased lipophilicity .
Physicochemical Properties
- Solubility: Methoxy and phenoxy substituents () improve aqueous solubility due to their polar nature, whereas cyano and fluoro groups may reduce solubility but enhance membrane permeability .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving sulfonation, amidation, and cross-coupling reactions. Halogenated analogs (e.g., chloro, iodo) require additional safety protocols due to reactivity .
Biological Activity
N-(5-cyano-2-fluorophenyl)methanesulfonamide is an organic compound that has garnered attention due to its significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-(5-cyano-2-fluorophenyl)methanesulfonamide has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure features a cyano group, a fluorine atom, and a methanesulfonamide functional group. These components contribute to its electrophilic nature, making it an interesting candidate for various biological applications.
The biological activity of N-(5-cyano-2-fluorophenyl)methanesulfonamide is primarily attributed to its ability to interact with specific biological targets. The cyano group can form hydrogen bonds and electrostatic interactions with active sites on enzymes or receptors, potentially modulating various biological pathways. This interaction profile enhances its binding affinity to biological targets, suggesting its potential as a therapeutic agent.
Biological Activity
Research indicates that N-(5-cyano-2-fluorophenyl)methanesulfonamide exhibits significant inhibitory effects on various enzymatic pathways. Notable findings include:
- Enzyme Inhibition : The compound has been studied as an inhibitor of IKKα, an essential component in the NF-kB signaling pathway. The presence of the cyano group is crucial for its activity against IKKα, as compounds lacking this substituent showed reduced efficacy .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting tumor cell growth through mechanisms such as apoptosis induction and disruption of cellular invasion pathways .
- Anti-inflammatory Effects : In models of myocardial inflammation, N-(5-cyano-2-fluorophenyl)methanesulfonamide demonstrated the ability to reduce cardiomyocyte damage and improve cardiac function during acute inflammatory responses, indicating its potential in treating cardiovascular conditions .
1. Anticancer Activity
A study evaluating the compound's effect on various cancer cell lines reported promising results. The compound exhibited significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 3.35 to 16.79 µM. These findings support further investigation into its potential as an anticancer therapeutic agent .
2. Cardiovascular Applications
In a mouse model of myocardial infarction, treatment with N-(5-cyano-2-fluorophenyl)methanesulfonamide resulted in improved left ventricular ejection fraction and reduced infarction size compared to control groups. This suggests that the compound may aid in myocardial repair and recovery following ischemic events .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of N-(5-cyano-2-fluorophenyl)methanesulfonamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Cyano-2-fluorophenylboronic acid | Contains boronic acid group | Used in Suzuki coupling reactions |
| (5-Cyano-2-fluorophenyl)thiomorpholine-4-carboxamide | Contains thiomorpholine moiety | Potential use in enzyme inhibition |
| 5-(5-Cyano-2-fluorophenyl)-2-methylphenol | Contains a phenolic hydroxyl group | Explored for antimicrobial properties |
N-(5-cyano-2-fluorophenyl)methanesulfonamide stands out due to its combination of functional groups that enhance its reactivity and biological activity, making it particularly valuable for research applications in drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
